Temodox

Beschreibung

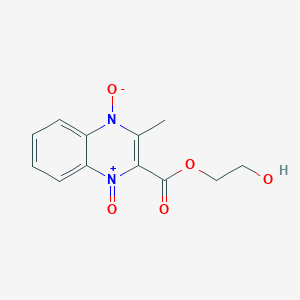

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-8-11(12(16)19-7-6-15)14(18)10-5-3-2-4-9(10)13(8)17/h2-5,15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXUVCBDYBZRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188051 | |

| Record name | Temodox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34499-96-2 | |

| Record name | Temodox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMODOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P41KX11BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Compound Temodox: An Analysis of Available Data

Researchers, scientists, and drug development professionals exploring novel chemical entities will find that while the fundamental chemical identity of Temodox is established, a comprehensive biological and pharmacological profile remains largely uncharted territory. This whitepaper serves as a technical guide to the existing data on this compound, highlighting its chemical structure and properties while underscoring the current gaps in the scientific literature regarding its synthesis, mechanism of action, and biological activity.

This compound, identified by the Chemical Abstracts Service (CAS) number 34499-96-2, is chemically known as 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate.[1] Its molecular formula is C12H12N2O5.[1]

Chemical Structure and Properties

The structural identity of this compound is cataloged in several chemical databases. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C12H12N2O5 | PubChem |

| Molecular Weight | 264.23 g/mol | PubChem |

| IUPAC Name | 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | PubChem |

| CAS Number | 34499-96-2 | TargetMol Chemicals, Marrakesh Agreement (WTO)[1][2] |

| Synonyms | CP 22341 | TargetMol Chemicals[1] |

Synthesis and Experimental Protocols

A thorough review of the scientific literature and chemical databases reveals a significant lack of detailed, publicly available experimental protocols for the synthesis of this compound. While its chemical structure is defined, the specific reaction conditions, starting materials, and purification methods required for its preparation are not described in the accessible literature. This absence of synthetic methodology presents a primary hurdle for researchers wishing to investigate its properties further.

Biological Activity and Mechanism of Action

Currently, there is a notable scarcity of published data concerning the biological activity and mechanism of action of this compound. Searches for in vitro or in vivo studies, including bioactivity assays, pharmacological evaluations, and pharmacokinetic profiles, did not yield any substantive results. Consequently, the signaling pathways that this compound may modulate, its potential therapeutic targets, and its overall pharmacological effect remain unknown.

The following logical diagram illustrates the current void in our understanding of this compound's biological interactions.

Future Directions

The absence of comprehensive data on this compound presents both a challenge and an opportunity for the scientific community. The initial step for any future research would be the development and publication of a robust and reproducible synthetic route. Once the compound is accessible, a systematic investigation into its biological effects is warranted. This would include:

-

High-throughput screening to identify potential biological targets.

-

In vitro assays to determine its efficacy and potency against various cell lines or enzymatic targets.

-

In vivo studies in animal models to evaluate its pharmacokinetic profile, safety, and potential therapeutic applications.

Conclusion

References

Temodox molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the known molecular properties of Temodox. The information is intended to serve as a foundational reference for professionals in the fields of chemical research and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are essential for a variety of research and development applications, including analytical method development, formulation, and computational modeling. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₅ | [1] |

| Molecular Weight | 264.23 g/mol | [1] |

Experimental Protocols and Signaling Pathways

Despite a comprehensive search of publicly available scientific literature and chemical databases, no detailed experimental protocols or established signaling pathways involving this compound could be identified. The absence of this information suggests that this compound may be a compound with limited published research or one that is still in the early stages of investigation.

Further research and publication in peer-reviewed journals will be necessary to elucidate the biological activity, mechanism of action, and potential therapeutic applications of this compound. Researchers interested in this compound are encouraged to consult chemical suppliers for any available non-public data or to initiate novel research to characterize its properties.

Logical Relationship of Available Data

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the confirmed core data and the absence of more complex biological information.

References

An In-depth Technical Guide on the Synthesis and Purification of Temodox: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the synthesis, purification, and specific biological activity of the compound identified as Temodox (IUPAC Name: 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate; CAS Number: 34499-96-2) is not available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the general methodologies used for the synthesis and purification of quinoxaline-N-oxide derivatives, the chemical class to which this compound belongs. The information presented is based on established chemical principles and published research on analogous structures.

Introduction to this compound and the Quinoxaline-N-Oxide Scaffold

This compound is a heterocyclic compound featuring a quinoxaline-N-oxide core. The chemical structure and basic identifiers are as follows:

| Identifier | Value |

| IUPAC Name | 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate |

| Molecular Formula | C₁₂H₁₂N₂O₅ |

| CAS Number | 34499-96-2 |

Quinoxaline 1,4-dioxides are a significant class of heterocyclic N-oxides that have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1] These compounds are known to act as prodrugs, often being reduced by oxidoreductases present in bacterial and tumor cells, which highlights their potential as therapeutic agents.[1] Derivatives of this scaffold have been explored for their antibacterial, antitumor, antifungal, and antiparasitic properties.[1][2]

General Synthesis of Quinoxaline-N-Oxide Derivatives

The synthesis of quinoxaline 1,4-dioxides is most prominently achieved through the Beirut Reaction . This reaction involves the condensation of a benzofurazan N-oxide derivative with a compound containing an active methylene group, such as a β-dicarbonyl compound (e.g., β-ketoesters or malonic esters).[3][4]

A general workflow for the synthesis of a quinoxaline-N-oxide derivative analogous to this compound is presented below.

Caption: General workflow for the Beirut Reaction.

Experimental Protocol: A Representative Synthesis of a Quinoxaline-N-Oxide Derivative

The following is a generalized experimental protocol based on the synthesis of similar quinoxaline 1,4-di-N-oxide analogues.[3] Note: This is a representative procedure and has not been specifically validated for the synthesis of this compound.

Materials:

-

Benzofurazan N-oxide derivative

-

Appropriate β-dicarbonyl compound (e.g., a derivative of malonic acid or a β-ketoester)

-

Base (e.g., triethylamine or potassium hydroxide)

-

Solvent (e.g., methanol or ethanol)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Reaction Setup: Dissolve the benzofurazan N-oxide derivative and the β-dicarbonyl compound in the chosen solvent in a round-bottom flask.

-

Addition of Base: Add the base to the reaction mixture. The reaction is often carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture if necessary (e.g., with a dilute acid if a strong base was used). The solvent is typically removed under reduced pressure. The residue is then redissolved in a solvent like ethyl acetate and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Purification of Quinoxaline-N-Oxide Derivatives

The purification of quinoxaline-N-oxide derivatives is crucial to remove unreacted starting materials, by-products, and other impurities. The most common methods for purification are recrystallization and column chromatography.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude quinoxaline-N-oxide derivative

-

Silica gel (appropriate mesh size)

-

Eluent (a solvent system determined by TLC analysis, often a gradient of hexane and ethyl acetate)

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified quinoxaline-N-oxide derivative.

Quantitative Data

As no specific synthesis of this compound has been reported, quantitative data such as reaction yields and purity levels are not available. For related quinoxaline 1,4-di-N-oxide syntheses, yields can range from 50% to over 80%, depending on the specific substrates and reaction conditions.[3] Purity is typically assessed by methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Parameter | Typical Range for Analogs | Method of Analysis |

| Reaction Yield | 50-85% | Gravimetric analysis |

| Purity | >95% | HPLC, NMR |

| Identity Confirmation | Consistent with expected structure | NMR, MS, Elemental Analysis |

Signaling Pathways and Mechanism of Action

Detailed information on the biological activity and mechanism of action of this compound is not available in the scientific literature. Therefore, no signaling pathway diagrams can be constructed. For many quinoxaline 1,4-dioxides, the N-oxide groups are crucial for their biological effects, often acting as a pro-drug feature that allows for selective activation in hypoxic environments, such as those found in solid tumors.[1]

Conclusion

While a detailed, in-depth technical guide for the synthesis and purification of this compound cannot be provided due to the absence of specific data in the public domain, this document offers a comprehensive overview of the established methodologies for the synthesis and purification of the broader class of quinoxaline-N-oxide derivatives. Researchers interested in this compound may use the presented general protocols as a starting point for developing a synthetic route. Further research is required to elucidate the specific reaction conditions, yields, and biological activity of this particular compound.

References

- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide [mdpi.com]

- 4. mtieat.org [mtieat.org]

Temodox: An Analysis of Available Physicochemical Data

An in-depth technical guide on the physical and chemical properties of Temodox is not currently feasible due to the limited publicly available experimental data. While computational data provides a basic profile, crucial experimental values for properties such as melting point, boiling point, and solubility remain largely unreported in accessible scientific literature. This report summarizes the existing information and highlights the significant gaps in the current knowledge base.

Chemical Identity and Computed Properties

This compound, also known by its synonym CP-22341, is a quinoxaline derivative with the chemical formula C₁₂H₁₂N₂O₅.[1] Its fundamental chemical identifiers and computed physicochemical properties are detailed in Table 1. These values are derived from computational models and provide a theoretical foundation for its chemical behavior.

| Property | Value | Source |

| IUPAC Name | 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | PubChem[1] |

| Molecular Formula | C₁₂H₁₂N₂O₅ | PubChem[1] |

| Molecular Weight | 264.23 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(--INVALID-LINK--C2=CC=CC=C2N1[O-])C(=O)OCCO | PubChem[1] |

| InChI Key | LCXUVCBDYBZRGC-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 34499-96-2 | PubChem[1] |

| XLogP3 | -0.2 | PubChem[1] |

| Polar Surface Area | 92.9 Ų | PubChem[1] |

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound. These properties are computationally generated and provide a preliminary understanding of the molecule.

Experimental Data: A Notable Absence

A comprehensive search of scientific databases and chemical repositories reveals a significant lack of experimentally determined physical and chemical properties for this compound. Key experimental data points that are crucial for drug development and research, such as:

-

Melting Point: The temperature at which the substance transitions from a solid to a liquid state.

-

Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

-

Aqueous Solubility: The concentration of the compound in a saturated solution with water at a specific temperature.

-

pKa: The acid dissociation constant, which indicates the strength of an acid in solution.

-

Stability Data: Information on the compound's degradation profile under various conditions (e.g., pH, temperature, light).

-

Spectroscopic Data (NMR, IR, UV-Vis): Data that provides detailed information about the molecular structure and electronic properties.

Synthesis, Mechanism of Action, and Biological Activity

Similarly, detailed information regarding the synthesis of this compound, its specific mechanism of action, and comprehensive biological activity data is not extensively documented in accessible literature. While it is listed as having potential therapeutic uses, the underlying experimental protocols and signaling pathways associated with its biological effects are not described in a way that would allow for the creation of the requested in-depth guide and visualizations. The search results were predominantly populated with information regarding other drugs, such as Tamoxifen and Temozolomide, indicating a disparity in the research focus on these compounds compared to this compound.

Conclusion

The creation of an in-depth technical guide or whitepaper on the core physical and chemical properties of this compound, complete with experimental protocols and detailed visualizations, is not possible with the currently available information. The existing data is limited to computational predictions of its basic properties. To fulfill the requirements of such a guide, further experimental investigation into the physicochemical properties, synthesis, and biological activity of this compound is necessary. Without such research, a comprehensive understanding of this compound remains elusive to the scientific community.

References

Temodox CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Properties

Temodox is a recognized pharmaceutical substance with a unique set of identifiers. The following table summarizes its key chemical and physical properties based on publicly available data.

| Property | Value |

| CAS Number | 34499-96-2 |

| Molecular Formula | C₁₂H₁₂N₂O₅ |

| Molecular Weight | 264.23 g/mol |

| IUPAC Name | 2-hydroxyethyl 3-methyl-1,4-dioxido-1H-quinoxalin-2-carboxylate |

| InChI | InChI=1S/C12H12N2O5/c1-8-11(12(16)19-7-6-15)14(18)10-5-3-2-4-9(10)13(8)17/h2-5,15H,6-7H2,1H3 |

| InChIKey | LCXUVCBDYBZRGC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(=O)C2=CC=CC=C2N1[O-])C(=O)OCCO |

| Synonyms | This compound (USAN), this compound [INN], CP-22,341 |

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the fundamental identifiers of this compound.

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis, purification, or analysis of this compound under its recognized name. While the compound is listed in various chemical inventories, specific methodologies for its preparation and handling are not readily accessible in the public domain. Researchers interested in working with this compound may need to refer to related chemical structures or develop novel synthetic routes.

Signaling Pathways and Mechanism of Action

Detailed information regarding the biological activity, mechanism of action, and associated signaling pathways of this compound is not currently available in published literature. Unlike the similarly named but structurally distinct compound Tamoxifen, the biological targets and pharmacological effects of this compound have not been extensively characterized or documented. Further research is required to elucidate the bioactivity and potential therapeutic applications of this molecule.

Disclaimer: This document is intended for informational purposes only and is based on data available as of the date of publication. The absence of detailed experimental and biological information should be noted by any party intending to conduct research on this compound.

An In-depth Technical Guide to the Discovery and History of Temozolomide

Introduction to Temozolomide

Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of malignant brain tumors, particularly glioblastoma and anaplastic astrocytoma.[1] Its ability to cross the blood-brain barrier and its favorable toxicity profile have made it a significant advancement in neuro-oncology. This guide provides a detailed overview of the discovery, history, and mechanism of action of Temozolomide, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey of Temozolomide from a laboratory curiosity to a blockbuster drug is a testament to academic-led drug discovery and persistence. The story begins in the late 1970s at Aston University in Birmingham, England, within the research group of Professor Malcolm Stevens.[2][3] Funded by the Cancer Research Campaign (now Cancer Research UK), Professor Stevens' team was exploring novel nitrogen-rich heterocyclic compounds with potential anticancer activity.[4][5]

The initial breakthrough came with the synthesis of mitozolomide, a precursor to Temozolomide. While mitozolomide showed promise in early clinical testing, it was ultimately hampered by severe toxicity.[3] Undeterred, the team re-evaluated their chemical approach, leading to the synthesis of Temozolomide, then known as CCRG 81045, by PhD student Robert Stone in April 1980.[3] This new compound was more stable, safer, and demonstrated the crucial ability to cross the blood-brain barrier.[3]

Despite its promising preclinical activity, reported in 1987, the development of Temozolomide faced challenges.[1] Major pharmaceutical companies were initially hesitant to invest in a compound for what was considered a niche market.[5] However, the Cancer Research Campaign's phase 1 committee decided to fund the initial clinical trials.[5] The successful scale-up of Temozolomide synthesis for these trials was undertaken by the Cancer Research UK Formulation Unit at the University of Strathclyde.[2]

The turning point for Temozolomide came with larger clinical trials that demonstrated significant survival benefits for patients with glioblastoma.[2] This led to its approval for medical use in the European Union in January 1999 and in the United States in August 1999.[1] An intravenous formulation was later approved in the US in February 2009.[1] Today, Temozolomide, marketed as Temodar®, is the global standard of care for glioblastoma.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Temozolomide is presented below.

| Property | Value |

| Molecular Formula | C6H6N6O2 |

| Molecular Weight | 194.154 g/mol [6] |

| CAS Number | 85622-93-1 |

| Melting Point | 212 °C (decomposes)[1] |

| Solubility | Slightly soluble in water and aqueous acids[1] |

| Appearance | White to light tan/light pink powder |

Mechanism of Action

Temozolomide is a prodrug that is stable at acidic pH but undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[1][7] MTIC further decomposes to a highly reactive methyldiazonium cation, which is the active alkylating species.[8][9]

The cytotoxic effect of Temozolomide is primarily due to the methylation of DNA, most commonly at the N-7 and O-6 positions of guanine residues and the N-3 position of adenine.[8] The methylation at the O-6 position of guanine (O6-MeG) is the most cytotoxic lesion.[8] This adduct mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair (MMR) that ultimately results in DNA double-strand breaks and apoptosis.[10]

Resistance Mechanisms

A key mechanism of resistance to Temozolomide is the DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT), encoded by the O6-methylguanine-DNA methyltransferase (MGMT) gene.[1][6] AGT can remove the methyl group from the O-6 position of guanine, thereby repairing the DNA damage before it can trigger cell death.[6] Tumors with high levels of MGMT expression are often resistant to Temozolomide.[1] Conversely, epigenetic silencing of the MGMT gene via promoter methylation leads to decreased AGT expression and increased sensitivity to Temozolomide.[1] Other resistance mechanisms include defects in the MMR system and the involvement of the base excision repair (BER) pathway.[8][11]

Signaling Pathways

Temozolomide treatment can induce a variety of cellular signaling pathways, primarily in response to the DNA damage it causes. These pathways can influence cell fate, leading to either apoptosis or the development of resistance.

Experimental Protocols

Synthesis of Temozolomide

Several synthetic routes for Temozolomide have been reported. A common method involves the following key steps:[12][13][14]

-

Diazotization of 5-aminoimidazole-4-carboxamide: 5-aminoimidazole-4-carboxamide is treated with sodium nitrite in an acidic solution to form the corresponding diazonium salt. This intermediate is often unstable and used directly in the next step.[14]

-

Cyclization with Methyl Isocyanate: The diazonium salt is then reacted with methyl isocyanate. This reaction leads to the formation of the imidazotetrazine ring system of Temozolomide.[12]

Alternative, more scalable, and safer synthetic processes have been developed to avoid the use of hazardous reagents like methyl isocyanate.[13][15]

In Vitro Cell Viability Assay

To assess the cytotoxic effects of Temozolomide on glioblastoma cell lines, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

-

Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with varying concentrations of Temozolomide (typically ranging from 1 µM to 1 mM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.[10]

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Clinical Trials and Efficacy

Numerous clinical trials have established the efficacy of Temozolomide in the treatment of malignant gliomas. The landmark phase 3 trial by the European Organisation for Research and Treatment of Cancer (EORTC) and the National Cancer Institute of Canada (NCIC) demonstrated that adding Temozolomide to radiotherapy for newly diagnosed glioblastoma significantly improved median overall survival (14.6 months vs. 12.1 months with radiotherapy alone) and the 2-year survival rate (26.5% vs. 10.4%).[16]

Subsequent studies have explored different dosing schedules and combinations with other therapeutic agents.[17][18][19] A review of 21 clinical trials showed that while Temozolomide as a single agent had a modest effect on brain metastases from solid tumors, its combination with whole-brain radiotherapy or other anticancer drugs showed encouraging results.[17]

| Trial / Study | Patient Population | Treatment Arms | Key Findings |

| EORTC/NCIC Phase 3 [16] | Newly diagnosed glioblastoma | 1. Radiotherapy + concurrent and adjuvant TMZ2. Radiotherapy alone | Median OS: 14.6 vs 12.1 months2-year OS: 26.5% vs 10.4% |

| GEINO 14-01 [16] | Newly diagnosed glioblastoma | 1. Standard 6 cycles of adjuvant TMZ2. Extended 12 cycles of adjuvant TMZ | No significant improvement in 6-month PFS with extended TMZ; increased toxicity. |

| Perry J.R. et al. [16] | Elderly patients with glioblastoma | 1. Hypofractionated RT + TMZ2. Hypofractionated RT alone | Median OS: 9.3 vs 7.6 monthsMedian PFS: 5.3 vs 3.9 months |

| ECOG-ACRIN E3F05 [18] | Grade 2 glioma | 1. Radiotherapy + TMZ2. Radiotherapy alone | 10-year survival rate: 70% vs 47% |

Conclusion

The discovery and development of Temozolomide represent a significant achievement in oncology, transforming the treatment landscape for patients with malignant brain tumors. From its origins in curiosity-driven academic research to its current status as a standard-of-care chemotherapy, the story of Temozolomide underscores the importance of persistent scientific inquiry and collaboration. Ongoing research continues to explore ways to overcome resistance and enhance its efficacy, ensuring that the legacy of this remarkable compound will continue to evolve.

References

- 1. Temozolomide - Wikipedia [en.wikipedia.org]

- 2. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 3. Temozolomide Discovery: From Aston research to life changing treatment | Aston University [aston.ac.uk]

- 4. rsc.org [rsc.org]

- 5. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 6. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An efficient and practical radiosynthesis of [11C]temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Considering the Experimental Use of Temozolomide in Glioblastoma Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data [mdpi.com]

- 12. Temozolomide synthesis - chemicalbook [chemicalbook.com]

- 13. US6844434B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]

- 14. EP2151442A2 - Process for preparing temozolomide - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Temozolomide for treatment of brain metastases: A review of 21 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ecog-acrin.org [ecog-acrin.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Temozolomide

<_ Note: Initial research indicates that "Temodox" is not a recognized pharmaceutical agent. The information presented in this document pertains to Temozolomide (TMZ) , a well-established alkylating agent used in the treatment of glioblastoma, which is likely the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temozolomide (TMZ) is an oral alkylating agent that has become the standard-of-care chemotherapy for patients with glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer.[1][2] Its efficacy is rooted in its ability to cross the blood-brain barrier and induce cytotoxic DNA lesions in tumor cells.[3][4] This guide provides a detailed overview of the molecular mechanisms underpinning TMZ's action, primary resistance pathways, and common experimental protocols used in its study.

Pharmacokinetics and Activation

TMZ is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite under physiological conditions.[5][6] Following oral administration, TMZ is rapidly absorbed, with a bioavailability of nearly 100%.[4] It is a small, lipophilic molecule, which facilitates its passage across the blood-brain barrier.[3]

At physiological pH, TMZ undergoes spontaneous, non-enzymatic hydrolysis to its active compound, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[1][7] MTIC is unstable and further decomposes to a methyldiazonium cation, which is the ultimate alkylating species, and 5-aminoimidazole-4-carboxamide (AIC).[5]

Core Mechanism of Action: DNA Alkylation

The primary cytotoxic effect of TMZ is mediated by the transfer of a methyl group from the methyldiazonium cation to DNA bases.[5][8] This methylation can occur at several positions, but the key lesions responsible for its anticancer activity are:

-

O6-methylguanine (O6-MeG): Although representing a smaller fraction of the total methylation events (around 5-6%), this is the most critical cytotoxic lesion.[9][10] During DNA replication, O6-MeG mispairs with thymine (T) instead of cytosine (C).

-

N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for over 70% of methylation events.[9][11]

-

N3-methyladenine (N3-MeA): This adduct accounts for approximately 9% of the methylation events.[9]

The persistence of O6-MeG adducts triggers a futile cycle of DNA mismatch repair (MMR), leading to DNA double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[1][3][11] The N7-MeG and N3-MeA lesions are primarily repaired by the base excision repair (BER) pathway and contribute less significantly to the overall cytotoxicity when the O6-MeG repair mechanisms are functional.[8][9]

Mechanisms of Resistance

The clinical efficacy of TMZ is often limited by both intrinsic and acquired resistance. Several molecular pathways contribute to this resistance:

O6-Methylguanine-DNA Methyltransferase (MGMT)

The most significant mechanism of resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][10] MGMT directly removes the methyl group from the O6 position of guanine, transferring it to one of its own cysteine residues.[10] This action repairs the DNA lesion before it can trigger the MMR pathway and subsequent cell death.[8] The MGMT protein is inactivated in a stoichiometric, "suicide" reaction.[10]

Tumors with high levels of MGMT expression are generally more resistant to TMZ.[10][12] Conversely, tumors in which the MGMT gene promoter is silenced by epigenetic hypermethylation have low or no MGMT expression and are significantly more sensitive to TMZ.[5][10] Therefore, MGMT promoter methylation status is a critical predictive biomarker for TMZ response in glioblastoma patients.[10][13]

DNA Mismatch Repair (MMR) and Base Excision Repair (BER)

While a functional MMR system is required for the cytotoxicity of O6-MeG adducts, mutations in MMR pathway genes (e.g., MSH6) can lead to tolerance of these lesions and acquired resistance to TMZ.[8][11] The BER pathway, which repairs N7-MeG and N3-MeA adducts, can also contribute to resistance.[9][11] Overexpression of BER proteins, such as poly(ADP-ribose) polymerase-1 (PARP-1), can enhance the repair of these less cytotoxic but more numerous lesions, promoting cell survival.[8][11]

Other Contributing Factors

Other mechanisms implicated in TMZ resistance include:

-

Aberrant Signaling Pathways: Dysregulation of pathways like PI3K/Akt and MAPK/Erk can promote cell survival and chemoresistance.[11]

-

Cancer Stem Cells (CSCs): A subpopulation of glioma stem-like cells may possess enhanced DNA repair capabilities and contribute to tumor recurrence after therapy.[3][4]

-

Drug Efflux Pumps: Overexpression of proteins like P-glycoprotein can actively transport TMZ out of the cell, reducing its intracellular concentration.[12]

Quantitative Data Summary

The efficacy of Temozolomide, particularly in the context of MGMT status, has been quantified in numerous clinical trials.

| Parameter | Patient Group | Value | Reference |

| Median Overall Survival | Glioblastoma (RT + TMZ) | 14.6 months | [2][14] |

| Median Overall Survival | Glioblastoma (RT alone) | 12.1 months | [2][14] |

| 2-Year Survival Rate | Glioblastoma (RT + TMZ) | 26.5% | [2][14] |

| 2-Year Survival Rate | Glioblastoma (RT alone) | 10.4% | [14] |

| 2-Year Survival Rate | GBM with methylated MGMT promoter | 46% | [10] |

| 2-Year Survival Rate | GBM with unmethylated MGMT promoter | 14% | [10] |

| 6-Month Progression-Free Survival (PFS-6) | Recurrent GBM (TMZ) | 27.8% (Overall) | [14][15] |

| IC50 (in vitro) | MGMT-deficient cell lines (A172, LN229) | ~14 µM | [12] |

| IC50 (in vitro) | MGMT-proficient cell lines (SF268, SK-N-SH) | >140 µM | [12] |

Key Experimental Protocols

Studying the mechanism and efficacy of TMZ involves a variety of in vitro and in vivo techniques.

In Vitro Cell Viability/Cytotoxicity Assay

-

Objective: To determine the concentration-dependent cytotoxic effect of TMZ on cancer cell lines and to calculate the IC50 (half-maximal inhibitory concentration).

-

Methodology:

-

Cell Culture: Glioblastoma cell lines (e.g., U87MG, T98G, A172) are cultured in appropriate media and conditions.[16]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A range of TMZ concentrations (typically dissolved in DMSO) is added to the wells. Control wells receive the vehicle (DMSO) alone.[17] Clinically relevant concentrations are in the lower micromolar range.[18]

-

Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue.[16] The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The results are normalized to the vehicle control, and a dose-response curve is generated to calculate the IC50 value.

-

MGMT Promoter Methylation Analysis

-

Objective: To determine the methylation status of the MGMT gene promoter, a key biomarker for TMZ sensitivity.

-

Methodology:

-

DNA Extraction: Genomic DNA is isolated from tumor tissue or cell lines.

-

Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: The promoter region of the MGMT gene is amplified using PCR with primers specific for either the methylated or unmethylated sequence.

-

Analysis: The PCR products are analyzed by gel electrophoresis or, more quantitatively, by methods like methylation-specific PCR (MSP), pyrosequencing, or methylation-sensitive high-resolution melting (MS-HRM).

-

Western Blot for DNA Damage and Apoptosis Markers

-

Objective: To detect and quantify proteins involved in the DNA damage response and apoptosis following TMZ treatment.

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with TMZ for various time points. After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using an assay like the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., γ-H2AX for DNA double-strand breaks, cleaved Caspase-3 for apoptosis, MGMT) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

References

- 1. mdpi.com [mdpi.com]

- 2. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Temozolomide - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression | PLOS One [journals.plos.org]

- 13. Frontiers | A Novel DNA Methylation-Based Signature Can Predict the Responses of MGMT Promoter Unmethylated Glioblastomas to Temozolomide [frontiersin.org]

- 14. osvepharma.com [osvepharma.com]

- 15. The efficacy of temozolomide for recurrent glioblastoma multiforme - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Considering the Experimental Use of Temozolomide in Glioblastoma Research: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 18. Considering the Experimental Use of Temozolomide in Glioblastoma Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Stability of Temozolomide and Tamoxifen

Note to the Reader: The initial query focused on the in vitro stability of "Temodox." Extensive searches for a compound by this name did not yield relevant results in scientific literature. It is highly probable that this was a typographical error for either Temozolomide or Tamoxifen , both of which are critical anticancer agents with extensive research on their stability profiles. This guide provides a comprehensive overview of the in vitro stability for both of these drugs to address the likely intent of the query.

Part 1: In Vitro Stability of Temozolomide

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors. Its therapeutic activity is dependent on its chemical conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). This conversion is a critical aspect of its in vitro stability.

Chemical Degradation and Stability Profile

The stability of Temozolomide is highly pH-dependent. It is relatively stable in acidic conditions (pH < 5) but undergoes rapid hydrolysis at neutral or alkaline pH.

-

Acidic Hydrolysis: Under acidic conditions (e.g., 1 M HCl at 80°C for 60 minutes), Temozolomide shows some degradation.

-

Alkaline Hydrolysis: In alkaline solutions (e.g., 1 M NaOH at 80°C for 60 minutes), the drug degrades rapidly.[1]

-

Oxidative Degradation: Exposure to oxidative conditions, such as 3% hydrogen peroxide at 80°C for 60 minutes, also leads to degradation.[1]

-

Thermal Stress: Temozolomide in its bulk form is susceptible to degradation under dry heat (e.g., 100°C for 24 hours).[1]

The primary degradation pathway at physiological pH involves the hydrolysis of the tetrazinone ring to form MTIC, which is the active cytotoxic agent. MTIC then further decomposes to 5-aminoimidazole-4-carboxamide (AIC) and a methylating species.[1]

Quantitative Stability Data

The following table summarizes the key stability characteristics of Temozolomide under different conditions.

| Condition | pH | Temperature | Observations | Reference |

| Acidic Hydrolysis | < 5 | N/A | Relatively stable | [1] |

| Alkaline Hydrolysis | > 7 | N/A | Rapid degradation | [1] |

| Aqueous Solution | 7.4 | 37°C | Half-life of approximately 1.9 hours | |

| Forced Degradation (Acid) | 1 M HCl | 80°C | Significant degradation after 60 minutes | [1] |

| Forced Degradation (Base) | 1 M NaOH | 80°C | Significant degradation after 60 minutes | [1] |

| Forced Degradation (Oxidative) | 3% H₂O₂ | 80°C | Significant degradation after 60 minutes | [1] |

| Thermal Stress (Dry Heat) | N/A | 100°C | Degradation observed after 24 hours | [1] |

Experimental Protocols

Forced Degradation Studies for Temozolomide [1]

-

Objective: To evaluate the stability of Temozolomide under stress conditions and to develop a stability-indicating analytical method.

-

Methodology:

-

Preparation of Stock Solution: A stock solution of Temozolomide (e.g., 20 µg/mL) is prepared in a suitable solvent.

-

Acidic Hydrolysis: The drug solution is mixed with 1 M HCl and heated at 80°C for 60 minutes.

-

Alkaline Hydrolysis: The drug solution is mixed with 1 M NaOH and heated at 80°C for 60 minutes.

-

Oxidative Degradation: The drug solution is mixed with 3% H₂O₂ and heated at 80°C for 60 minutes.

-

Thermal Degradation: The bulk drug is subjected to dry heat at 100°C for 24 hours.

-

Analysis: The stressed samples are then analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.

-

HPLC Method for Stability Testing [1]

-

Mobile Phase: A mixture of acetate buffer (0.02 M, pH 4.5) and acetonitrile (90:10, v/v) is commonly used.

-

Column: A C18 column is typically employed.

-

Detection: UV detection at 260 nm.

-

Temperature: 30°C.

Diagrams and Workflows

Caption: Degradation pathway of Temozolomide to its active form, MTIC.

Caption: Workflow for forced degradation studies of Temozolomide.

Part 2: In Vitro Stability of Tamoxifen

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. Its stability is a key factor in its formulation and therapeutic efficacy.

Chemical Degradation and Stability Profile

Tamoxifen is susceptible to degradation under various conditions, particularly exposure to light.

-

Photodegradation: Tamoxifen is sensitive to light, which can induce isomerization and photocyclization reactions.[2][3] This leads to the formation of several photoproducts, including the E-isomer of Tamoxifen and phenanthrene derivatives.[2]

-

Metabolic Degradation (In Vitro): In in vitro systems containing metabolic enzymes (e.g., liver microsomes), Tamoxifen is extensively metabolized. The primary metabolic pathways are N-demethylation and 4-hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[4][5] These processes lead to the formation of active metabolites like 4-hydroxytamoxifen and endoxifen, which have a higher affinity for the estrogen receptor than the parent drug.[6][7]

-

Formulation Stability: The stability of Tamoxifen is also dependent on its formulation. For instance, liposomal formulations have been shown to be relatively stable when stored at 2 to 8°C, with minimal drug loss over several weeks.[8] Microemulsions containing Tamoxifen have also demonstrated good physical and chemical stability at room temperature for at least a month.[9][10]

Quantitative Stability Data

The following table summarizes quantitative data on the stability of Tamoxifen.

| Condition | Medium/Formulation | Kinetic Constant (k) x 10⁻⁴ | t₀.₃₃ (min) | Observations | Reference |

| Photodegradation | Ethanol | 1.852 (with Ascorbic Acid) | 14.8 | Ascorbic acid slows the photodegradation kinetics. | [2] |

| Photodegradation | Oral Formulation | 2.595 (with Ascorbic Acid) | 11.3 | Ascorbic acid provides a stabilizing effect. | [2] |

| Photodegradation | Ethanol | 2.168 (with Quercetin) | 10.5 | Quercetin offers moderate stabilization. | [2] |

| Photodegradation | Oral Formulation | 8.139 (with Quercetin) | 6.2 | Quercetin is less effective as a stabilizer in the oral formulation. | [2] |

| Storage Stability (Liposomes) | Liposomal suspension | N/A | N/A | Only 5% drug loss over 5 weeks at 2-8°C. | [8] |

| Storage Stability (Microemulsion) | Microemulsion | N/A | N/A | Formulations showed 100 ± 2% of the initial content after one month. | [9] |

t₀.₃₃ = time required for 33% degradation of the initial drug concentration.

Experimental Protocols

Photostability Testing of Tamoxifen [2]

-

Objective: To investigate the photodegradation kinetics of Tamoxifen in different media and the effect of chemical stabilizers.

-

Methodology:

-

Sample Preparation: Solutions of Tamoxifen are prepared in the desired medium (e.g., ethanol, oral formulation). Stabilizers like ascorbic acid or quercetin may be added at various concentrations.

-

Light Exposure: The samples are exposed to a controlled light source (e.g., a xenon lamp) to simulate sunlight.

-

Spectrophotometric Analysis: UV-Vis spectra of the samples are recorded at different time intervals during light exposure.

-

Data Analysis: Multivariate analysis techniques (e.g., Hard-modeling and soft-modeling multivariate curve resolution-alternating least squares) are applied to the spectral data to determine the concentration profiles of Tamoxifen and its photoproducts over time and to calculate the degradation kinetics.

-

In Vitro Metabolism of Tamoxifen

-

Objective: To study the metabolic conversion of Tamoxifen to its active metabolites.

-

Methodology:

-

Incubation: Tamoxifen is incubated with human liver microsomes in the presence of an NADPH-generating system.

-

Sample Collection: Aliquots are taken at various time points and the reaction is quenched (e.g., with acetonitrile).

-

Analysis: The samples are analyzed by LC-MS/MS to identify and quantify Tamoxifen and its metabolites (e.g., N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen).[11]

-

Diagrams and Workflows

Caption: Major metabolic pathways of Tamoxifen.

Caption: Photodegradation pathways of Tamoxifen.

References

- 1. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tamoxifen in topical liposomes: development, characterization and in-vitro evaluation. [sites.ualberta.ca]

- 9. Development, Characterization, and In Vitro Evaluation of Tamoxifen Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioanalytical methods for determination of tamoxifen and its phase I metabolites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Solubility of Temodox

A Note to the Reader: Comprehensive searches for quantitative solubility data for the compound "Temodox" (CAS RN: 34499-96-2) did not yield any publicly available experimental results. While chemical properties and identifiers for this compound are available, its solubility profile in various solvents is not documented in accessible scientific literature or databases.[1]

To fulfill the user's request for the structure and content of a technical guide on solubility, this document will use Tamoxifen as a representative example of a poorly water-soluble drug. Tamoxifen is a well-characterized compound, and its solubility data is available, making it a suitable analogue to demonstrate the required data presentation, experimental protocols, and visualizations.

Technical Whitepaper: Solubility Profile of Tamoxifen

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility of Tamoxifen, a selective estrogen receptor modulator (SERM), in various common solvents. As a compound with low aqueous solubility, understanding its solubility characteristics is critical for formulation development, bioavailability enhancement, and preclinical research.

Core Concept: Drug Solubility

Solubility is defined as the maximum amount of a substance (solute) that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical compounds, solubility is a critical physicochemical property that influences the drug's dissolution rate, absorption, and overall bioavailability. Poor aqueous solubility is a major challenge in drug development, often leading to low or variable oral bioavailability.

Quantitative Solubility Data for Tamoxifen

The solubility of Tamoxifen and its common salt form, Tamoxifen Citrate, has been characterized in numerous aqueous and organic solvents. The data is summarized in the tables below for easy comparison.

Table 1: Solubility of Tamoxifen Base

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH (if applicable) |

| Ethanol | ~20[2], 37.15[3], 50 | Not Specified | N/A |

| DMSO | ~2[2], 7.43[3], 13.46 | Not Specified | N/A |

| Dimethyl Formamide (DMF) | ~20[2] | Not Specified | N/A |

| 1:2 Ethanol:PBS Solution | ~0.3[2] | Not Specified | 7.2 |

| Corn Oil | ≥ 1.39 | Not Specified | N/A |

| Water | 0.000167 | 25 | Not Specified |

Table 2: Solubility of Tamoxifen Citrate

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH (if applicable) |

| Ethanol | ~10 | Not Specified | N/A |

| DMSO | ~2 | Not Specified | N/A |

| Dimethyl Formamide (DMF) | ~20 | Not Specified | N/A |

| 1:2 Ethanol:PBS Solution | ~0.3 | Not Specified | 7.2 |

| Water | 0.5 | 37 | Not Specified |

| 0.02 N HCl | 0.2 | 37 | ~1.7 |

| Water | 0.0003 (0.3 µg/mL) | 20 | 3.0-3.5 |

Experimental Protocols: Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound. It is a robust and reliable method that measures the thermodynamic solubility, representing the true saturation point of the solution.

Methodology: Shake-Flask Protocol

-

Preparation of Saturated Solution: An excess amount of the solid compound (e.g., Tamoxifen Citrate) is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The addition of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vial is sealed to prevent solvent evaporation and placed in a temperature-controlled shaker or rotator. The mixture is agitated for a defined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Temperature control is critical as solubility is temperature-dependent.

-

Phase Separation: Following equilibration, the sample is removed from the shaker and allowed to stand, permitting the undissolved solids to sediment. To ensure complete removal of particulate matter, the sample is then centrifuged at high speed.

-

Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn. It is then filtered through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE syringe filter) to remove any remaining micro-particulates. This step is critical to prevent artificially high concentration measurements.

-

Quantification: The clear, filtered solution is appropriately diluted with the solvent. The concentration of the dissolved drug is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Reporting: The experiment is conducted in triplicate, and the final solubility is reported as the mean concentration ± standard deviation (e.g., in mg/mL or µM).

Visualization of Methodologies

Diagram 1: Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask solubility determination method described above.

Caption: Shake-Flask Method Workflow.

References

An In-depth Technical Guide to the Safe Handling of Tamoxifen (Often Referred to as Temodox)

This guide provides a comprehensive overview of the safety data and handling procedures for Tamoxifen, a non-steroidal antiestrogen agent. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tamoxifen and its citrate salt is presented below. This information is crucial for understanding its behavior and potential hazards.

| Property | Tamoxifen | Tamoxifen Citrate | Reference(s) |

| Molecular Formula | C₂₆H₂₉NO | C₃₂H₃₇NO₈ | [1],[2] |

| Molecular Weight | 371.51 g/mol | 563.6 g/mol | [1],[3] |

| CAS Number | 10540-29-1 | 54965-24-1 | [2],[4] |

| Appearance | Solid, Crystalline Powder | White Tablets | [1],[5] |

| Melting Point | 97 - 98 °C | Not specified | [2],[6] |

| Solubility | Insoluble in water. Soluble in methanol, ethanol, propanol, propylene glycol, DMSO, and chloroform. | Information not readily available. | [7],[6] |

| LogP | 7.1 | Not specified | [1] |

Hazard Identification and Classification

Tamoxifen is classified as a hazardous substance with significant health risks. The following table summarizes its GHS hazard statements.

| Hazard Class | GHS Hazard Statement | Reference(s) |

| Carcinogenicity | H350: May cause cancer. | [2],[8] |

| Reproductive Toxicity | H360: May damage fertility or the unborn child. | [2],[8] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure. | [8],[9] |

| Acute Oral Toxicity | H302: Harmful if swallowed. | [9],[10] |

| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life. | [2],[9] |

| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects. | [2],[8] |

Target Organs:

-

Acute Exposure (Industrial): Skin, eyes.[5]

-

Chronic Exposure (Therapeutic): Respiratory, digestive, nervous, urogenital, and musculoskeletal systems.[5]

-

Repeated Exposure: Eyes, Liver, Female and male reproductive organs.[8]

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict experimental protocols is mandatory to minimize exposure risks.

-

Weighing and Solution Preparation: All handling of solid Tamoxifen and preparation of its solutions must be conducted within a certified chemical fume hood or a ducted biosafety cabinet.[11] The work surface should be covered with a plastic-backed absorbent pad.[12]

-

Animal Dosing: Injection of animals with Tamoxifen should be performed in a designated area, such as a chemical fume hood, a Class II Type B biosafety cabinet, or a ventilated cage changing station.[11],[7]

The following PPE is required when handling Tamoxifen:

-

Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Latex gloves are not suitable.[11],[7] Gloves should be changed frequently, especially when working with high concentrations or for prolonged periods.[11]

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[7] A face shield should be worn when there is a risk of splashing.[7]

-

Lab Coat: A dedicated lab coat should be worn.[7]

-

Respiratory Protection: A respirator may be required when dust cannot be effectively contained by engineering controls.[7]

-

Additional PPE for Animal Handling: When handling animals dosed with Tamoxifen, a waterproof gown and shoe covers are also required.[12]

The following diagram illustrates the recommended PPE for handling Tamoxifen.

-

Work Surface Decontamination: After handling, decontaminate the work area by washing with soap and water.[11] For spills, a 1% bleach solution can be used, followed by cleaning with a detergent solution and then water.[13]

-

Glassware Decontamination: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[11]

-

Solid Waste: All disposable materials contaminated with Tamoxifen (e.g., gloves, absorbent pads, paper towels) must be disposed of as hazardous chemical waste.[12],[11]

-

Sharps: Used needles and syringes should be disposed of in a designated sharps container for incineration. Do not recap needles.[12],[11]

-

Liquid Waste: Unused Tamoxifen solutions should be collected for disposal as chemical waste. Do not pour down the drain.[12],[11]

-

Animal Waste: Bedding from animals treated with Tamoxifen is considered hazardous for at least 72 hours post-administration and must be handled and disposed of as cytotoxic waste.[13],[14]

The following diagram outlines the general workflow for handling and disposal of Tamoxifen.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2],[4] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician. | [2],[4] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Consult a physician. | [4], |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [4], |

Medical Conditions Aggravated by Exposure: Pre-existing conditions of the liver, central nervous system, deep-vein thrombosis, pulmonary embolism, and eyes may be aggravated by exposure.[5]

Accidental Release Measures

-

Minor Spills: For small liquid spills, wear appropriate PPE, absorb the spill with absorbent pads, and clean the area with a detergent solution followed by water.[13] For small powder spills, carefully contain and collect the material.

-

Major Spills: For large spills, evacuate the area and restrict access. Contact the appropriate environmental health and safety office.[7] Do not allow the substance to enter drains.[2]

Toxicological Information

-

Acute Toxicity: The oral LD50 in rats is 4100 mg/kg.[9] It is harmful if swallowed.[9],[10]

-

Carcinogenicity: Tamoxifen is classified as a Group 1 carcinogen by IARC, meaning it is carcinogenic to humans.[7]

-

Reproductive Toxicity: May damage fertility or the unborn child.[2],[8] May cause harm to breast-fed children.[9],[10]

-

Mechanism of Action and Toxicity: Tamoxifen is a selective estrogen receptor modulator (SERM).[6], Its therapeutic effects and some of its toxicities are related to its estrogenic and anti-estrogenic properties.[15],[16] It can also induce oxidative stress and has been shown to have off-target effects on various receptors.,[17]

Signaling Pathways

Tamoxifen's primary mechanism of action involves the modulation of estrogen receptor (ER) signaling. The following diagram provides a simplified representation of this pathway.

References

- 1. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mmbio.byu.edu [mmbio.byu.edu]

- 3. Tamoxifen Citrate | C32H37NO8 | CID 2733525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cdn1.cobornsinc.com [cdn1.cobornsinc.com]

- 6. Tamoxifen | 10540-29-1 [chemicalbook.com]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. astrazeneca.com.au [astrazeneca.com.au]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. unthsc.edu [unthsc.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]

- 14. en-safety.tau.ac.il [en-safety.tau.ac.il]

- 15. Toxicity and adverse effects of Tamoxifen and other anti-estrogen drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-term toxicity of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tamoxifen in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely utilized in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] In a laboratory setting, Tamoxifen is a crucial tool for studying the mechanisms of hormone-dependent cancer progression, drug resistance, and apoptosis.[4][5][6] These application notes provide detailed protocols for the use of Tamoxifen in cell culture experiments, along with a summary of its effects on cellular pathways and quantitative data on its cytotoxic effects.

Tamoxifen acts as an antagonist on the estrogen receptor in breast tissue, competitively binding to it and thereby blocking the proliferative effects of estradiol.[1][7][8][9] However, its activity is tissue-specific, and it can exhibit estrogenic (agonist) effects in other tissues such as the uterus and bone.[1][7][10] In cell culture, Tamoxifen's effects are primarily studied in the context of its anti-proliferative and pro-apoptotic properties in ER+ cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of Tamoxifen on MCF-7 Cells

| Concentration (µM) | Treatment Time (hours) | Cell Viability (%) | Assay Method | Reference |

| 60 - 460 | 48 | Dose-dependent decrease | MTT | [4] |

| 250 | 48 | ~50 | MTT | [4] |

| 1 | 24 | Significant increase in early apoptosis | Flow Cytometry | [11] |

| >2.5 | - | Increased cell proliferation | - | [12][13] |

| 100 µg/mL | 24 | 33.19 | High Content Screening | [14] |

| 50 µg/mL | 24 | 23.8 | High Content Screening | [14] |

| 25 µg/mL | 24 | 26.46 | High Content Screening | [14] |

| 12.5 µg/mL | 24 | 18.76 | High Content Screening | [14] |

| 6.25 µg/mL | 24 | 16.11 | High Content Screening | [14] |

Table 2: IC50 Value of Tamoxifen

| Cell Line | IC50 Value | Assay Method | Reference |

| MCF-7 | 4.506 µg/mL | - | [14] |

Experimental Protocols

Protocol 1: Preparation of Tamoxifen Stock Solution

Materials:

-

Tamoxifen citrate powder (Sigma-Aldrich, #T5648 or equivalent)[15]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol, pure[15]

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Dissolving Tamoxifen: Tamoxifen is soluble in DMSO and ethanol.[15] For a 10 mM stock solution in DMSO, dissolve the appropriate amount of Tamoxifen citrate powder in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 5.636 mg of Tamoxifen citrate (Molar Mass: 563.6 g/mol ) in 1 ml of DMSO.

-

Sterilization: While not always necessary due to the solvent's properties, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for sensitive applications.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note: Tamoxifen solutions are sensitive to UV light and should be handled accordingly.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

ER+ breast cancer cells (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tamoxifen stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Tamoxifen Treatment:

-

Prepare serial dilutions of Tamoxifen from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest Tamoxifen concentration).

-

Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of Tamoxifen or the vehicle control.

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µl of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

ER+ breast cancer cells (e.g., MCF-7)

-

Complete cell culture medium

-

Tamoxifen stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (or equivalent)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Tamoxifen and a vehicle control as described in Protocol 2.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells.

-

Aspirate the medium (containing floating cells) into a centrifuge tube.

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the medium collected in the previous step.

-

-

Cell Staining:

-

Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

Signaling Pathways and Visualizations

Tamoxifen treatment in ER+ breast cancer cells primarily impacts the estrogen receptor signaling pathway. However, it also influences other critical pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[4][5]

Caption: Tamoxifen's mechanism of action.

References

- 1. swolverine.com [swolverine.com]

- 2. mdpi.com [mdpi.com]

- 3. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]

- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]

- 7. droracle.ai [droracle.ai]

- 8. Tamoxifen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. breastcancer.org [breastcancer.org]

- 10. news-medical.net [news-medical.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Biochemical studies of apoptosis induced by tamoxifen in estrogen receptor positive and negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oaepublish.com [oaepublish.com]

- 15. Influence of Tamoxifen on Different Biological Pathways in Tumorigenesis and Transformation in Adipose-Derived Stem Cells, Mammary Cells and Mammary Carcinoma Cell Lines—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Tamoxifen (Temodox) in Animal Models

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided herein pertains to Tamoxifen. "Temodox" may be a brand name for Tamoxifen; however, users should verify the active compound of their specific agent before applying these protocols.

Introduction

Tamoxifen is a well-characterized selective estrogen receptor modulator (SERM) that is extensively used in preclinical animal models to study its effects on hormone-dependent cancers and for the temporal control of gene expression in genetically engineered animals.[1][2] As a triphenylethylene derivative, Tamoxifen exhibits tissue-specific estrogen receptor (ER) antagonist or partial agonist activity.[3] In breast tissue, it acts as an antagonist, making it a cornerstone therapy for ER-positive breast cancer.[3] These application notes provide detailed protocols and critical data for the effective use of Tamoxifen in a research setting.

Mechanism of Action

Tamoxifen functions as a competitive inhibitor of estradiol at the estrogen receptor.[3] In ER-positive cancer cells, the binding of Tamoxifen to the ER prevents the conformational changes necessary for the recruitment of coactivators and the transcription of estrogen-responsive genes that drive cell proliferation.[4] This leads to a cytostatic effect, causing cells to accumulate in the G0 and G1 phases of the cell cycle. Beyond its canonical ER-blocking effects, Tamoxifen can also modulate other signaling pathways, including the PI3K/AKT/mTOR cascade, and may have ER-independent effects.[4][5]

Signaling Pathway of Tamoxifen Action

Caption: Tamoxifen competitively binds to the estrogen receptor, blocking estrogen-driven gene transcription and cell proliferation.

Pharmacokinetics in Rodent Models

The metabolism and clearance of Tamoxifen and its active metabolites, 4-hydroxytamoxifen and endoxifen, vary between species.[6][7] Understanding these differences is crucial for designing experiments and interpreting results. Rats are often considered a more suitable model for pharmacokinetic studies of Tamoxifen as their metabolism more closely resembles that of humans compared to mice.[7]

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Tamoxifen and its Metabolites in Female Rats and Mice after a Single Oral Dose (200 mg/kg) [6]

| Species | Compound | AUC (µg·h/mL) | Half-life (t½) (h) |